p-Phenylhydrocinnamonitrile
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Overview
Description
3-([1,1’-biphenyl]-4-yl)propanenitrile is an organic compound that belongs to the class of nitriles It consists of a biphenyl group attached to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-biphenyl]-4-yl)propanenitrile can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated biphenyl compound with a cyanide ion. For example, 4-bromobiphenyl can be reacted with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) to yield 3-([1,1’-biphenyl]-4-yl)propanenitrile.
Grignard Reaction: Another approach involves the Grignard reaction, where a Grignard reagent derived from 4-bromobiphenyl is reacted with a nitrile compound to form the desired product.
Dehydration of Amides: The dehydration of amides using dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) can also be employed to synthesize nitriles.
Industrial Production Methods
Industrial production of 3-([1,1’-biphenyl]-4-yl)propanenitrile typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-biphenyl]-4-yl)propanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly used.
Major Products Formed
Hydrolysis: 3-([1,1’-biphenyl]-4-yl)propanoic acid.
Reduction: 3-([1,1’-biphenyl]-4-yl)propanamine.
Substitution: Various substituted biphenyl derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-([1,1’-biphenyl]-4-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of biochemical pathways and interactions involving nitrile-containing compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-([1,1’-biphenyl]-4-yl)propanenitrile depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simpler nitrile with a single carbon chain.
Biphenyl: Lacks the nitrile group but shares the biphenyl structure.
4-Cyanobiphenyl: Similar structure but with the nitrile group directly attached to the biphenyl ring.
Uniqueness
3-([1,1’-biphenyl]-4-yl)propanenitrile is unique due to the presence of both the biphenyl and propanenitrile moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from simpler nitriles and biphenyl derivatives .
Properties
Molecular Formula |
C15H13N |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(4-phenylphenyl)propanenitrile |
InChI |
InChI=1S/C15H13N/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5H2 |
InChI Key |
VOXYKKGIRUFILR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC#N |
Origin of Product |
United States |
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